molecular formula C22H28ClN3 B249038 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No. B249038
M. Wt: 369.9 g/mol
InChI Key: JXIAHRIVPHUJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as CPP, is a chemical compound used in scientific research. It is a selective dopamine receptor D3 agonist and has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine acts as a selective dopamine receptor D3 agonist, which means it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine release, which is associated with improved motor function, reduced drug-seeking behavior, and potential anti-psychotic effects.
Biochemical and Physiological Effects:
1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to increase dopamine release in the brain, which is associated with improved motor function in animal models of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has potential anti-psychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its selective dopamine receptor D3 agonist activity, which allows for specific targeting of dopamine receptors in the brain. However, one limitation is that 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine. One area of interest is its potential therapeutic effects in neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. Another area of interest is the development of new and more effective dopamine receptor D3 agonists based on the structure of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine. Finally, further research is needed to better understand the biochemical and physiological effects of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine and its potential limitations in lab experiments.

Synthesis Methods

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine can be synthesized by reacting 4-benzylpiperidine with 4-chlorobenzyl chloride followed by reaction with phenylpiperazine. The final product is obtained through purification and isolation processes.

Scientific Research Applications

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to increase dopamine release in the brain and improve motor function in animal models of Parkinson's disease. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has also been studied for its potential anti-psychotic effects in animal models of schizophrenia. In addition, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to reduce drug-seeking behavior in animal models of drug addiction.

properties

Product Name

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine

Molecular Formula

C22H28ClN3

Molecular Weight

369.9 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C22H28ClN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2

InChI Key

JXIAHRIVPHUJDB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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